Cas no 899996-22-6 (2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide)

2,3-Dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a pyrazolopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a benzamide moiety linked to a pyrazolo[3,4-d]pyrimidine core, which is often associated with biological activity, particularly in kinase inhibition. The presence of dimethoxy substituents on the benzamide ring may enhance solubility and modulate binding affinity. This compound serves as a valuable intermediate for the synthesis of more complex molecules targeting enzyme inhibition or receptor modulation. Its well-defined chemical properties make it suitable for structure-activity relationship (SAR) studies in drug discovery.
2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide structure
899996-22-6 structure
Product Name:2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide
CAS No:899996-22-6
MF:C20H17N5O4
MW:391.380083799362
CID:5493439
PubChem ID:16804083
Update Time:2025-08-04

2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • AKOS024470315
    • 899996-22-6
    • 2,3-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
    • VU0501319-1
    • 2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
    • 2,3-dimethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
    • F2823-0206
    • 2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide
    • Inchi: 1S/C20H17N5O4/c1-28-16-10-6-9-14(17(16)29-2)19(26)23-24-12-21-18-15(20(24)27)11-22-25(18)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,23,26)
    • InChI Key: FUVPLFOPULVQDO-UHFFFAOYSA-N
    • SMILES: O=C1C2C=NN(C3C=CC=CC=3)C=2N=CN1NC(C1C=CC=C(C=1OC)OC)=O

Computed Properties

  • Exact Mass: 391.12805404g/mol
  • Monoisotopic Mass: 391.12805404g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 638
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 98Ų

2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide Pricemore >>

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Additional information on 2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide

Comprehensive Overview of 2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide (CAS No. 899996-22-6)

The compound 2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide (CAS No. 899996-22-6) is a specialized organic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. With its unique structural features, this compound is often explored for its potential applications in kinase inhibition, cancer research, and neurodegenerative disease studies. Its molecular framework combines a pyrazolo[3,4-d]pyrimidine core with a 2,3-dimethoxybenzamide moiety, making it a subject of interest for researchers aiming to develop novel therapeutic agents.

In recent years, the scientific community has shown growing interest in small-molecule inhibitors targeting specific enzymatic pathways. The pyrazolo[3,4-d]pyrimidine scaffold, a key component of this compound, is known for its versatility in modulating protein kinases, which are critical in cellular signaling. This has led to increased searches for terms like "pyrazolo[3,4-d]pyrimidine derivatives" and "kinase inhibitor design", reflecting the demand for innovative solutions in precision medicine.

The 2,3-dimethoxybenzamide segment of the molecule further enhances its binding affinity and selectivity, a feature often highlighted in discussions about structure-activity relationships (SAR). Researchers frequently investigate how modifications to the methoxy groups or the benzamide linkage can influence the compound's efficacy. This aligns with trending topics such as "SAR optimization" and "fragment-based drug design", which are widely searched in academic and industrial settings.

From a synthetic perspective, the preparation of 2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide involves multi-step organic transformations, including condensation reactions and amide coupling. These processes are often optimized for yield and purity, addressing common challenges in heterocyclic chemistry. Laboratories focusing on high-throughput screening or combinatorial chemistry may find this compound particularly relevant, as it exemplifies the complexity and creativity required in modern pharmaceutical synthesis.

Beyond its chemical properties, the compound's potential biological activity has sparked curiosity. Preliminary studies suggest interactions with ATP-binding sites in kinases, a mechanism shared by several FDA-approved drugs. This connection to targeted therapy and personalized medicine makes it a frequent subject in queries like "kinase inhibitors in oncology" or "next-generation therapeutics". As the demand for low-toxicity and high-specificity drugs rises, compounds like this one are likely to remain at the forefront of research.

In summary, 2,3-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}benzamide (CAS No. 899996-22-6) represents a fascinating intersection of organic synthesis, medicinal chemistry, and drug development. Its structural complexity and potential applications align with current trends in biomedical research, making it a valuable subject for both academic and industrial exploration. As the scientific community continues to uncover its full potential, this compound is poised to contribute significantly to advancements in therapeutic innovation.

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